molecular formula C7H11NO B2379455 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol CAS No. 1824405-35-7

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol

Cat. No.: B2379455
CAS No.: 1824405-35-7
M. Wt: 125.171
InChI Key: QSBGEVOWMREJOW-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework.

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[22It’s known that this compound is a versatile intermediate used in organic and medicinal chemistry .

Mode of Action

The specific mode of action of 2-Azabicyclo[22It’s known to be a versatile synthetic building block, implying that it can interact with various targets to form different compounds .

Biochemical Pathways

The compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues . It’s also used in the synthesis of therapeutic drugs .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol’s action would depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of carbocyclic nucleosides, it could potentially influence DNA and RNA synthesis .

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol typically involves the reaction of 2-Azabicyclo[2.2.1]hept-5-en-3-one with suitable reducing agents. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

Scientific Research Applications

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is unique due to its combination of a bicyclic structure with a hydroxyl group, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-4-7-5-1-2-6(3-5)8-7/h1-2,5-9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGEVOWMREJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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